molecular formula C14H10Br2O B2879440 2,7-Dibromo-9-(hydroxymethyl)fluorene CAS No. 74316-23-7

2,7-Dibromo-9-(hydroxymethyl)fluorene

Cat. No.: B2879440
CAS No.: 74316-23-7
M. Wt: 354.041
InChI Key: BFCUXRMYZQMDEP-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(hydroxymethyl)fluorene is a halogenated polycyclic aromatic compound It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxymethyl group at the 9 position on the fluorene ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(hydroxymethyl)fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-(hydroxymethyl)fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(hydroxymethyl)fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,7-diamino-9-(hydroxymethyl)fluorene.

    Oxidation: 2,7-Dibromo-9-fluorenone or 2,7-Dibromo-9-fluorenecarboxylic acid.

    Reduction: 2,7-Dihydro-9-(hydroxymethyl)fluorene.

Scientific Research Applications

2,7-Dibromo-9-(hydroxymethyl)fluorene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9-(hydroxymethyl)fluorene is unique due to the presence of both bromine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications in various fields. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,7-dibromo-9H-fluoren-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUXRMYZQMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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